molecular formula C8H9IN2 B2966870 8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine CAS No. 2379946-25-3

8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B2966870
CAS No.: 2379946-25-3
M. Wt: 260.078
InChI Key: GLELVBGTACPKDY-UHFFFAOYSA-N
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Description

8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H9IN2. It belongs to the class of naphthyridines, which are bicyclic structures containing two fused pyridine rings.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce biaryl or heteroaryl derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-1,8-naphthyridine
  • 1,2,3,4-Tetrahydro-1,5-naphthyridine
  • 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine

Uniqueness

8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can act as a leaving group in substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the iodine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved pharmacological properties .

Properties

IUPAC Name

8-iodo-1,2,3,4-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLELVBGTACPKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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